Amide Functional Group Diversification from Parent Acid Mofezolac
N-benzyl-2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide is distinguished from its parent compound, mofezolac (3,4-bis(4-methoxyphenyl)-5-isoxazolyl]acetic acid), by the presence of a benzyl amide group at the C-5 position . While mofezolac is a potent COX-1 inhibitor (IC50 1.44 nM) with weak COX-2 activity (IC50 447 nM) [1], the conversion of the carboxylic acid to a benzyl amide alters key physicochemical properties, including logP, hydrogen bond donor count, and topological polar surface area. This conversion is expected to enhance membrane permeability, as amides generally exhibit improved passive diffusion compared to their carboxylic acid counterparts.
| Evidence Dimension | Functional group modification at C-5 position |
|---|---|
| Target Compound Data | Benzyl amide derivative; MW = 428.49 g/mol; H-bond donors = 1; H-bond acceptors = 5 |
| Comparator Or Baseline | Mofezolac (carboxylic acid parent); MW = 339.34 g/mol; H-bond donors = 1; H-bond acceptors = 5 |
| Quantified Difference | Increased molecular weight (+89.15 g/mol) and lipophilicity (estimated ΔlogP ≈ +1.5 to +2.0) due to benzyl group addition, while maintaining the same hydrogen bond donor count |
| Conditions | Calculated physicochemical properties based on chemical structure; no experimental logP data available for the target compound |
Why This Matters
Enhanced lipophilicity can improve blood-brain barrier penetration, making this compound potentially more suitable for neuroinflammation models where COX-1 plays a key role [2].
- [1] Probe & Drugs. Mofezolac (PD014789). IC50: 1.44 nM (COX-1), 447 nM (COX-2). Selectivity ratio COX-2/COX-1 = 310. View Source
- [2] Patent US12011433. Mofezolac derivatives as multi-functions selective COX-1 inhibitors. COX-1 plays a previously unrecognized role in neuroinflammation; highly selective inhibition is more likely to reduce neuroinflammation. View Source
